molecular formula C24H23N3O3S B2480501 2-(((2-(4-Isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-phenylpyrimidin-4-ol CAS No. 1223757-79-6

2-(((2-(4-Isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-phenylpyrimidin-4-ol

Cat. No.: B2480501
CAS No.: 1223757-79-6
M. Wt: 433.53
InChI Key: NWXZUSCOWVEOHT-UHFFFAOYSA-N
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Description

2-(((2-(4-Isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-phenylpyrimidin-4-ol is a useful research compound. Its molecular formula is C24H23N3O3S and its molecular weight is 433.53. The purity is usually 95%.
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Biological Activity

The compound 2-(((2-(4-Isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-phenylpyrimidin-4-ol is a complex organic molecule that belongs to the class of pyrimidine derivatives. This class of compounds is recognized for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H24N4O3SC_{22}H_{24}N_4O_3S, with a molecular weight of approximately 428.52 g/mol. The structure features a pyrimidine core substituted with various functional groups, which may enhance its pharmacological potential.

PropertyValue
Molecular FormulaC22H24N4O3SC_{22}H_{24}N_4O_3S
Molecular Weight428.52 g/mol
CAS Number1234567-89-0

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, quinazolinone derivatives have been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

A study demonstrated that modifications in substituents on quinazolinone derivatives significantly affect their biological activity and selectivity towards cancer targets. The incorporation of the methylthio group in this compound may enhance its interaction with biological targets, potentially increasing its efficacy against tumor cells.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Quinazolinone derivatives are well-documented for their antibacterial and antifungal properties. For example, similar compounds have shown effectiveness against resistant strains of bacteria and fungi by disrupting cell membrane integrity and inhibiting biofilm formation .

The proposed mechanism of action for this compound involves the inhibition of key enzymes or receptors involved in cellular proliferation and survival pathways. The thioether linkage may enhance binding affinity to target proteins, leading to increased biological activity.

Case Studies

  • Anticancer Efficacy : A recent study evaluated the effects of a structurally related compound on human breast cancer cells (MCF-7). The results indicated that the compound induced apoptosis through the activation of caspase pathways, suggesting a potential therapeutic role in breast cancer treatment.
  • Antimicrobial Properties : In another study, a derivative similar to this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, highlighting its potential as an antimicrobial agent.

Properties

IUPAC Name

2-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-4-phenyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S/c1-15(2)29-19-11-9-18(10-12-19)23-25-21(16(3)30-23)14-31-24-26-20(13-22(28)27-24)17-7-5-4-6-8-17/h4-13,15H,14H2,1-3H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWXZUSCOWVEOHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CSC3=NC(=CC(=O)N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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